Bis(9,9-dimethyl-9H-fluoren-2-yl)amine chemical structure and synthesis
Bis(9,9-dimethyl-9H-fluoren-2-yl)amine chemical structure and synthesis
Introduction
Bis(9,9-dimethyl-9H-fluoren-2-yl)amine is a diarylamine compound featuring two bulky, rigid 9,9-dimethylfluorene moieties linked by a central nitrogen atom. This unique architecture imparts significant steric hindrance and specific electronic properties, making it a molecule of considerable interest in the field of materials science. Its primary application lies as a critical building block or intermediate in the synthesis of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[1][2][3] The fluorene core provides a rigid, electron-rich framework that is highly advantageous for charge transport, while the dimethyl substitution at the C9 position enhances solubility and prevents undesirable aggregation, thereby improving the performance and lifespan of electronic devices.[1]
This guide provides a comprehensive overview of the molecular profile, a detailed, field-proven synthesis protocol, and the mechanistic principles underlying the formation of Bis(9,9-dimethyl-9H-fluoren-2-yl)amine. It is intended for researchers and professionals in organic synthesis, materials science, and drug development who require a deep technical understanding of this important compound.
Molecular Profile and Physicochemical Properties
The structural and electronic characteristics of Bis(9,9-dimethyl-9H-fluoren-2-yl)amine are central to its function. The molecule consists of a secondary amine functional group connecting the C2 positions of two 9,9-dimethylfluorene units.
Chemical Structure
Below is a two-dimensional representation of the Bis(9,9-dimethyl-9H-fluoren-2-yl)amine structure, generated using the DOT language.
Key Physicochemical Data
The properties of this compound make it suitable for various applications in organic synthesis and materials science.
| Property | Value | Source |
| CAS Number | 500717-23-7 | [2][4][5] |
| Molecular Formula | C₃₀H₂₇N | [4] |
| Molecular Weight | 401.54 g/mol | [4][6] |
| Appearance | White to orange or green powder/crystal | [3] |
| Melting Point | 178 °C | [2][3] |
| Boiling Point | 571.0 ± 39.0 °C (Predicted) | [3] |
| Solubility | Soluble in Dimethylformamide (DMF) | [3] |
Synthesis and Mechanistic Insights
The construction of the C-N bond in diarylamines like Bis(9,9-dimethyl-9H-fluoren-2-yl)amine is most effectively achieved through palladium-catalyzed cross-coupling chemistry. The Buchwald-Hartwig amination is the preeminent method for this transformation, offering high yields and broad functional group tolerance.[7][8]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the two C-N bonds, identifying 2-halo-9,9-dimethylfluorene (typically the bromo- or iodo- derivative) and an ammonia equivalent as the key synthons. This approach points directly to a double N-arylation reaction.
Recommended Synthetic Pathway: Buchwald-Hartwig Amination
The synthesis involves the palladium-catalyzed coupling of two equivalents of 2-bromo-9,9-dimethylfluorene with an amine source. While various ammonia surrogates can be used, this guide details a procedure using 9,9-dimethyl-9H-fluoren-2-amine as the nucleophile, which is commercially available or can be synthesized from 2-bromo-9,9-dimethylfluorene and an ammonia equivalent.[9]
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methodologies for Buchwald-Hartwig aminations.[10][11][12]
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-9,9-dimethylfluorene | 28320-32-3 | 273.18 | 1.00 eq | - |
| 9,9-Dimethyl-9H-fluoren-2-amine | 108714-73-4 | 209.29 | 1.05 eq | - |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.02 eq | - |
| XPhos | 564483-18-7 | 476.61 | 0.04 eq | - |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.40 eq | - |
| Anhydrous Toluene | 108-88-3 | 92.14 | - | - |
Procedure:
-
Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-9,9-dimethylfluorene, 9,9-dimethyl-9H-fluoren-2-amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add anhydrous toluene via syringe.
-
Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Causality Insight: The elevated temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps in the catalytic cycle. An inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive and can be oxidized to an inactive state.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (2-bromo-9,9-dimethylfluorene) is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with dichloromethane and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient, e.g., 1:10 v/v) to afford the pure Bis(9,9-dimethyl-9H-fluoren-2-yl)amine.[2]
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be consistent with the literature value (178 °C).[2][3]
The "Why": Understanding the Buchwald-Hartwig Catalytic Cycle
The success of this synthesis hinges on the intricate dance of the palladium catalyst through its catalytic cycle. Understanding this mechanism provides insight into the choice of reagents and conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 2-bromo-9,9-dimethylfluorene, forming a Pd(II) complex. This is often the rate-limiting step.
-
Ligand Exchange/Amine Coordination: The amine (9,9-dimethyl-9H-fluoren-2-amine) coordinates to the Pd(II) center.
-
Deprotonation: A strong, non-nucleophilic base, like NaOtBu, removes the proton from the coordinated amine, forming a palladium-amido complex. The choice of a bulky, strong base is crucial to facilitate this step without competing in nucleophilic attack.
-
Reductive Elimination: The final C-N bond is formed as the diarylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle. The bulky, electron-rich phosphine ligands (like XPhos) are essential as they promote this final, product-releasing step.
Applications in Research and Development
The unique structure of Bis(9,9-dimethyl-9H-fluoren-2-yl)amine makes it a valuable intermediate for creating more complex molecules with tailored properties.
-
Hole-Transporting Materials (HTMs): Its primary use is as a precursor for larger, often triarylamine-based, molecules used as hole-transporting materials in OLEDs.[11] The fluorenyl groups provide good thermal stability and a high glass transition temperature, while the nitrogen center facilitates the movement of positive charge carriers (holes).
-
Organic Solar Cells: It serves as a building block for organic sensitizers and hole transport materials in dye-sensitized solar cells (DSSCs) and other organic photovoltaic devices.[2][3][11]
-
NIR Fluorophores: The strong electron-donating ability of the diarylamine moiety makes it an excellent donor component in donor-acceptor-donor (D-A-D) architectures for near-infrared (NIR) fluorescent dyes used in bio-imaging.[13]
-
Nonlinear Optics (NLO): Fluorene-based amines are incorporated into chromophores designed for NLO applications due to their potential for high hyperpolarizability.[14]
Conclusion
Bis(9,9-dimethyl-9H-fluoren-2-yl)amine is more than just a chemical compound; it is an enabling building block for next-generation organic electronics. Its synthesis, reliably achieved through the well-understood Buchwald-Hartwig amination, provides a robust platform for further chemical elaboration. A thorough understanding of its structure, properties, and the mechanistic nuances of its synthesis empowers researchers to rationally design and create novel materials with enhanced performance for applications ranging from vibrant displays to advanced medical diagnostics.
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Fehlmann, C., et al. (2023). A Scalable and Chromatography‐Free Synthesis of N,N‐Bis(9,9‐dimethyl‐9H‐fluoren‐2‐yl)‐3′,3′,4′,7′‐tetramethyl‐2′,3′‐dihydrospiro[fluorene‐9,1′‐indene]‐2‐amine, a new Hole Transport Material for Organic Solar Cells. Helvetica Chimica Acta. Available from: [Link]
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Sreejith, S., et al. (2012). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. The Journal of Organic Chemistry. Available from: [Link]
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Duan, R., et al. (2019). Novel Polycyclic Fused Amide Derivatives: Properties and Applications for Sky-blue Electroluminescent Devices. Molecules. Available from: [Link]
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